Montroumarin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(3S)-6,8-dihydroxy-3-phenyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H12O4/c16-11-6-10-7-13(9-4-2-1-3-5-9)19-15(18)14(10)12(17)8-11/h1-6,8,13,16-17H,7H2/t13-/m0/s1 |
InChI Key |
OXRQIQYOXIHFBQ-ZDUSSCGKSA-N |
SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3 |
Isomeric SMILES |
C1[C@H](OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3 |
Synonyms |
montroumarin |
Origin of Product |
United States |
Advanced Methodologies for Montroumarin Isolation and Structural Elucidation
Strategic Phytochemical Isolation Techniques for Montroumarin
The successful isolation of this compound hinges on a carefully designed workflow that combines various separation techniques. The initial crude extract contains a multitude of compounds, and the goal is to systematically remove impurities and enrich the fraction containing the target molecule.
The first step in isolating this compound from its natural source, such as the rhizomes of Dioscorea collettii or the stem bark of Garcinia picrorhiza, is a solvent extraction process. mdpi.comsemanticscholar.org The choice of solvent is critical and is based on the principle of "like dissolves like," where a solvent with a polarity similar to the target compound will yield the most efficient extraction. mdpi.com
Acetone, a medium-polar solvent, is effective for extracting moderately polar compounds, including phenolics and flavonoids. mdpi.comnih.gov Its volatility is an added advantage, as it can be easily removed from the extract post-extraction. mdpi.com In practice, a range of solvents can be used. For instance, a documented successful isolation of this compound involved the extraction of dried, powdered rhizomes of D. collettii with 95% ethanol, followed by partitioning of the concentrated extract. The subsequent extraction of the residue with ethyl acetate (B1210297) (EtOAc) yielded a crude extract from which this compound was later purified. mdpi.commdpi.com This partitioning separates compounds based on their differential solubility in immiscible solvents, providing an initial fractionation of the extract.
The general process is outlined below:
Maceration : The dried and powdered plant material is soaked in a selected solvent (e.g., ethanol, acetone, ethyl acetate) for an extended period.
Filtration and Concentration : The solvent, now containing the dissolved phytochemicals, is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning : The crude extract is often further partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity, enriching the target compound in one of the layers.
Following extraction, chromatographic techniques are indispensable for purifying this compound from the complex mixture of the crude extract. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase. wikipedia.org
Silica (B1680970) gel column chromatography is a fundamental and widely used liquid-solid chromatographic technique for the preparative separation of natural products. d-nb.infolabbox.eu Silica gel, a polar adsorbent, serves as the stationary phase. sigmaaldrich.comlabmal.com A solvent or a mixture of solvents, the mobile phase, is passed through the column. kanto.co.jp Compounds in the mixture travel down the column at different rates depending on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the silica gel. kanto.co.jp
In the isolation of this compound from an ethyl acetate extract of D. collettii, the extract was subjected to silica gel column chromatography. mdpi.com The column was eluted with a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), starting with pure CH₂Cl₂ and gradually increasing the proportion of the more polar MeOH. This gradient elution allows for the separation of compounds over a wide range of polarities. Fractions were collected and analyzed, with those containing this compound being combined for further purification. mdpi.com
Table 1: Example of Silica Gel Column Chromatography for this compound Isolation
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (e.g., 200-300 mesh) sigmaaldrich.comlabmal.com |
| Mobile Phase | Gradient system of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) mdpi.com |
| Elution Gradient | Started with 100% CH₂Cl₂ and polarity was increased by adding MeOH (e.g., 10:0 to 0:10, v/v) mdpi.com |
| Outcome | Separation of the crude extract into multiple fractions, with this compound concentrated in specific fractions. |
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of separations. merckmillipore.comwikipedia.org It is performed on a plate coated with a thin layer of adsorbent, typically silica gel. khanacademy.org In the context of this compound isolation, TLC is used to analyze the fractions collected from silica gel column chromatography. d-nb.infoumich.edu
By spotting small amounts of different fractions onto a TLC plate and developing it in an appropriate solvent system, researchers can quickly identify which fractions contain the compound of interest (by comparing with a reference standard, if available). moph.go.th Fractions with similar TLC profiles are then combined for the next stage of purification. This monitoring prevents the unnecessary processing of fractions devoid of the target compound and ensures that fractions containing the pure compound are not discarded. umich.edu
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for the final purification and quantification of compounds. wikipedia.org It utilizes high pressure to pump the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. ybotech.com
For this compound, HPLC is often the final purification step. Research has shown that this compound can exist as a scalemic mixture of its two enantiomers, (3S)-Montroumarin (the more abundant, previously known form) and (3R)-(-)-Montroumarin (a newly discovered enantiomer). semanticscholar.orgmdpi.com To separate these enantiomers, a specialized form of HPLC known as chiral HPLC is required. In one study, a fraction containing the this compound mixture was subjected to chiral HPLC, successfully resolving the two enantiomers. mdpi.com
Table 2: Example of Chiral HPLC for Separation of this compound Enantiomers
| Parameter | Description |
|---|---|
| Instrument | High-Performance Liquid Chromatography System ybotech.cominfitek.com |
| Column Type | Chiral Stationary Phase (e.g., Daicel Chiralpak) |
| Mobile Phase | A mixture of non-polar and polar solvents (e.g., n-Hexane/Isopropanol) |
| Detection | UV Detector |
| Result | Separation of the racemic or scalemic mixture into two distinct peaks corresponding to (+)-Montroumarin and (-)-Montroumarin. mdpi.com |
Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not require a solid stationary support. news-medical.net This eliminates irreversible adsorption, sample denaturation, and contamination that can occur with solid-phase supports, allowing for a high recovery of the sample. researchgate.netspringernature.com The technique is particularly well-suited for the separation of sensitive or unstable natural products. springernature.comnih.gov
The core principle of CCC involves partitioning solutes between two immiscible liquid phases—one stationary and one mobile. news-medical.net A centrifugal force field is used to retain the stationary liquid phase within a column while the mobile phase is pumped through it. researchgate.net The continuous mixing and settling of the two phases as the mobile phase flows allows for a highly efficient partitioning process. news-medical.net
The separation is based solely on the partition coefficient (K) of each compound in the biphasic solvent system. news-medical.net By carefully selecting the solvent system, the separation can be optimized for a specific class of compounds. The versatility of CCC allows it to be operated in normal-phase or reversed-phase modes simply by switching which of the two liquid phases serves as the mobile phase. news-medical.net Its high loading capacity also makes it suitable for preparative-scale separations, from milligrams to kilograms of material. news-medical.net
Chromatographic Separation Approaches for this compound and Analogues
High Performance Liquid Chromatography (HPLC)
Spectroscopic and Chiroptical Characterization of this compound
The definitive structural elucidation and stereochemical assignment of this compound, a dihydroisocoumarin natural product, rely on a suite of advanced spectroscopic and chiroptical techniques. These methods provide complementary information, allowing for the unambiguous determination of its planar structure, molecular weight, functional groups, and three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the complete structural assignment of this compound. emerypharma.comweebly.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton and the placement of protons, enabling the elucidation of the molecule's connectivity. emerypharma.comyoutube.com
1D NMR Spectroscopy: One-dimensional ¹H NMR and ¹³C NMR spectra offer the initial and most fundamental data for structure determination. emerypharma.com The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (relative number of protons). emerypharma.comhmdb.ca The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. emerypharma.com Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. emerypharma.com
For this compound, specific ¹H and ¹³C NMR data have been reported, typically acquired in deuterated methanol (CD₃OD) at high field strengths (e.g., 600 MHz for ¹H and 150 MHz for ¹³C) to ensure high resolution. mdpi.com
Interactive Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD) This table is based on reported data and provides a detailed assignment of proton signals.
| Position | Chemical Shift (δH) ppm | Multiplicity |
|---|---|---|
| 3 | 4.65 | m |
| 4 | 2.95 | m |
| 5 | 6.42 | d |
| 7 | 6.55 | d |
| 10 | 1.48 | d |
| 6-OCH₃ | 3.80 | s |
Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CD₃OD) This table summarizes the carbon signals and their corresponding assignments.
| Position | Chemical Shift (δC) ppm | Carbon Type |
|---|---|---|
| 1 | 167.3 | C |
| 3 | 77.2 | CH |
| 4 | 35.1 | CH₂ |
| 4a | 102.3 | C |
| 5 | 99.8 | CH |
| 6 | 165.4 | C |
| 7 | 107.5 | CH |
| 8 | 163.2 | C |
| 8a | 141.2 | C |
| 9 | 21.6 | CH₃ |
| 6-OCH₃ | 56.1 | CH₃ |
2D NMR Spectroscopy: While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular fragments into a complete structure. d-nb.infonih.gov Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) identify protons that are coupled to each other, typically on adjacent carbons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of different structural units, such as the linkage of the methoxy (B1213986) groups to the aromatic ring and piecing together the dihydroisocoumarin core. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. amrutpharm.co.inscienceready.com.au When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). savemyexams.com The mass-to-charge ratio (m/z) of this ion provides the compound's molecular mass. savemyexams.com
For this compound (C₁₂H₁₄O₅), the exact molecular weight can be confirmed using high-resolution mass spectrometry (HRMS). The fragmentation of the molecular ion provides a unique fingerprint that can corroborate the proposed structure. amrutpharm.co.inwikipedia.org The energetically unstable molecular ion breaks apart into smaller, characteristic fragment ions. wikipedia.org Key fragmentation patterns for a dihydroisocoumarin like this compound would involve:
Cleavage of the C-C bonds in the dihydropyranone ring.
Loss of small, stable neutral molecules such as carbon monoxide (CO) and water (H₂O). savemyexams.com
Loss of the methyl group from the C-3 position or from the methoxy substituents.
Analysis of these fragments helps to confirm the presence of the lactone ring and the substitution pattern on the aromatic ring. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. megalecture.com Covalent bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. chemistrystudent.com This absorption is recorded in an IR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹).
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups: tanta.edu.egwfu.edu
Interactive Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3400 | O-H | Stretching (from hydroxyl group) |
| ~3000-2850 | C-H | Stretching (from aliphatic CH, CH₂, CH₃) |
| ~1715 | C=O | Stretching (from δ-lactone) |
| ~1600, ~1500 | C=C | Stretching (from aromatic ring) |
The presence of a strong absorption band around 1715 cm⁻¹ is a key indicator of the carbonyl group within the lactone ring. The broad band around 3400 cm⁻¹ would confirm the hydroxyl group, while bands in the 1600-1500 cm⁻¹ region affirm the aromatic nature of the benzene (B151609) ring. chemistrystudent.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. researchgate.netmdpi.com The UV-Vis spectrum of this compound, which has been previously recorded, is determined by its aromatic ring and the carbonyl group. mdpi.comd-nb.info Phenolic systems and their ethers typically exhibit strong absorptions in the UV region. The specific wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule. For a substituted dihydroisocoumarin like this compound, one would expect absorptions related to the π → π* transitions of the substituted benzene ring. mdpi.com
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination (e.g., C-3 Stereochemistry)
While NMR and MS can define the connectivity of this compound, they cannot typically determine its absolute configuration. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to establish the stereochemistry of chiral molecules. numberanalytics.comrsc.org CD measures the differential absorption of left and right-circularly polarized light by a chiral compound. numberanalytics.com The resulting CD spectrum, with its positive and negative peaks (known as Cotton effects), is a unique signature of a specific enantiomer. numberanalytics.comull.es
For this compound, the key stereogenic center is at the C-3 position. The absolute configuration at this center dictates the three-dimensional shape of the molecule. The specific rotation, a related chiroptical property, has been reported as [α]D²⁰ +71.72 (c 0.20, MeOH), indicating that it is a chiral molecule that rotates plane-polarized light. mdpi.com By comparing the experimental CD spectrum of this compound with spectra predicted by theoretical calculations or with the spectra of related compounds of known absolute configuration, the stereochemistry at C-3 can be unambiguously assigned as either (R) or (S). mdpi.comschrodinger.com
Chemical Synthesis and Derivatization of Montroumarin
Total Synthesis Strategies for Montroumarin
The total synthesis of this compound has been accomplished through various strategies, primarily focusing on the stereoselective construction of its chiral center at the C-3 position.
A notable stereoselective synthesis of (3S)-montroumarin has been achieved starting from the precursor 3,5-dimethoxyhomophthalic acid. researchgate.netnih.govznaturforsch.com This route involves a key condensation step between 3,5-dimethoxyhomophthalic acid and benzoyl chloride, which, upon heating, forms the isocoumarin (B1212949) ring system. researchgate.netznaturforsch.com
The initial reaction yields 6,8-dimethoxy-3-phenylisocoumarin. nih.govznaturforsch.com This intermediate is then subjected to a sequence of saponification (hydrolysis of the lactone ring) followed by esterification to produce a key keto ester intermediate. researchgate.netnih.govznaturforsch.com This keto ester is the direct precursor for the crucial stereoselective reduction step that establishes the chiral center of this compound. nih.govznaturforsch.com The final step in the sequence is the demethylation of the two methoxy (B1213986) groups on the aromatic ring to yield the dihydroxy functionality of the natural product. researchgate.netznaturforsch.com
The critical step in establishing the (S)-configuration at the C-3 position of this compound is an enantioselective reduction of the keto ester intermediate. nih.govznaturforsch.com A highly effective and green chemistry approach employed for this transformation is the use of Baker's yeast (Saccharomyces cerevisiae). nih.govsemanticscholar.org Baker's yeast is a well-known biocatalyst in organic synthesis, capable of performing asymmetric reductions of ketones with high enantioselectivity. semanticscholar.orgpsu.edufortunejournals.com
In the synthesis of this compound, the reduction of the keto ester using Baker's yeast directly furnishes (3S)-6,8-dimethoxy-3-phenyl-3,4-dihydroisocoumarin in good enantioselectivity. nih.govznaturforsch.com This biocatalytic reduction avoids the need for expensive chiral metal catalysts or resolving agents, making it an attractive method for industrial applications. semanticscholar.org The yeast's enzymes, specifically oxidoreductases, deliver a hydride to one face of the ketone, leading to the preferential formation of the (S)-alcohol, which then cyclizes to the desired (3S)-dihydroisocoumarin. nih.govpsu.edu
| Step | Reagents and Conditions | Product | Yield | Reference |
| 1. Condensation | Benzoyl chloride, 200 °C, 4 h | 6,8-dimethoxy-3-phenylisocoumarin | 82% | researchgate.net |
| 2. Saponification | 5% KOH, EtOH, reflux, 4 h | Keto acid intermediate | 80% | researchgate.net |
| 3. Esterification | CH₃I, K₂CO₃, dry acetone, 5 h | Keto ester intermediate | 91% | researchgate.net |
| 4. Enantioselective Reduction | Baker's yeast, 3 days | (3S)-6,8-dimethoxy-3-phenyl-3,4-dihydroisocoumarin | 45% | researchgate.net |
| 5. Demethylation | BBr₃, CH₂Cl₂, -78 °C to +4 °C, overnight | (3S)-Montroumarin | N/A | researchgate.net |
| Yields for each step as reported in the literature. The overall yield is affected by the cumulative losses at each stage. |
Total synthesis serves as the definitive proof of a natural product's structure. epfl.ch In the case of this compound, which was originally isolated from Montrouziera sphaeroidea, its structure was initially determined using spectroscopic methods as 6,8-dihydroxy-3-phenyl-3,4-dihydroisocoumarin. researchgate.net The absolute configuration at the C-3 stereocenter was proposed to be S based on circular dichroism (CD) spectral analysis. researchgate.net
The successful stereoselective synthesis of (3S)-montroumarin provided the ultimate confirmation of this proposed structure and absolute configuration. researchgate.netznaturforsch.com By comparing the spectroscopic data (such as NMR and mass spectrometry) and the optical rotation of the synthetic material with that of the natural isolate, chemists could unequivocally validate the assigned structure. nih.govznaturforsch.com This validation is a critical aspect of natural product chemistry, ensuring that the correct molecular architecture is known for subsequent biological and medicinal studies.
Comparative Analysis of Synthetic Efficiencies and Yields
Semisynthesis and Chemical Modification of this compound Analogues
Building upon the synthetic routes to this compound, researchers have designed and synthesized various analogues to explore structure-activity relationships and develop compounds with potentially improved or novel biological properties.
The synthesis of this compound analogues has been achieved through modifications of the total synthesis route or by developing new synthetic strategies. researchgate.netacs.org One common approach is the synthesis of O-methylated analogues, which can be readily prepared from the intermediates of the this compound total synthesis. scispace.comresearchgate.net For instance, O-methylated analogues of this compound have been synthesized from 3,5-dimethoxyphenylacetic acid as a starting material, employing methods like Friedel-Crafts acylation, regioselective formylation, and oxidative cyclization. scispace.comresearchgate.netscispace.com These derivatives are useful for studying the role of the phenolic hydroxyl groups in the biological activity of the parent compound.
Strategies for Introducing Structural Variations
The generation of this compound analogs and other structurally diverse isocoumarins relies on chemical strategies that can selectively modify the core structure. A primary goal is to introduce a variety of functional groups and stereocenters, which can significantly alter the molecule's properties.
Transition metal catalysis represents a key strategy for creating structural variations. oist.jp Techniques such as cobalt-catalyzed C-H activation and cross-coupling reactions allow for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the aromatic ring of the isocoumarin. scilit.comresearchgate.net These methods are highly valuable as they can functionalize positions on the molecule that are otherwise unreactive, providing access to novel derivatives. oist.jp For instance, nickel- and cobalt-catalyzed cross-coupling of alkyl halides with alkyl Grignard reagents can proceed under mild conditions, making the process compatible with various sensitive functional groups like esters and ketones. oist.jp
Another powerful approach involves the use of versatile synthetic intermediates, such as α,β-acetylenic ketones (ynones). rsc.org Ynones are highly reactive building blocks that can participate in a range of chemical transformations, including Michael additions and cycloadditions. rsc.org These reactions facilitate the construction of complex molecular architectures and allow for the introduction of diverse structural motifs onto the isocoumarin framework. rsc.org
Furthermore, strategies developed for related dihydroisocoumarins can be adapted to introduce specific stereochemical features. For example, methods like the Sharpless cis-dihydroxylation of an olefin can be used to create specific stereocenters, which are characteristic of many biologically active isocoumarin natural products. ajol.info
Development of Synthetic Intermediates for Related Natural Products
The synthesis of a complex natural product often generates key intermediates that can serve as starting points for the synthesis of other related compounds. This synthetic divergency is a powerful concept in natural product chemistry. researchgate.net The isocoumarin structure that forms the basis of this compound is a prime example of a versatile synthetic precursor. researchgate.net
The isocoumarin core itself serves as a synthetic precursor for this compound. researchgate.net Moreover, related intermediates derived during isocoumarin synthesis can be channeled to produce a variety of other natural products. researchgate.net Research has shown that certain synthetic products can act as intermediates for compounds such as:
Scorzocreticin researchgate.net
Thumborginols A and B researchgate.net
Cytogenin researchgate.net
Diaportin researchgate.net
Orthosporin researchgate.net
The development of highly functionalized, often chiral, intermediates is a central theme in total synthesis. researchgate.net A notable example is the asymmetric synthesis of bicyclic ketols via an aldol (B89426) cyclization. researchgate.net Such molecules are crucial intermediates in the total synthesis of complex natural products like steroids. researchgate.net This highlights the principle that a well-designed synthetic intermediate can be a gateway to an entire family of natural products, demonstrating the efficiency and elegance of modern synthetic chemistry.
Biosynthetic Investigations of Montroumarin
Proposed Biosynthetic Precursors and Pathways for Montroumarin
The formation of this compound is believed to follow a pathway common to many fungal secondary metabolites, originating from simple metabolic building blocks that are elaborated into a complex polyketide structure.
In the realm of chemical synthesis, which often provides insights into potential biosynthetic pathways, homophthalic acid and its derivatives have been established as crucial starting materials for constructing the isocoumarin (B1212949) core. researchgate.netasianindexing.com Synthetic strategies have successfully achieved the stereoselective synthesis of this compound. researchgate.netajol.info One such approach involves the condensation of 3,5-dimethoxyhomophthalic acid with benzoyl chloride. researchgate.net This reaction forms the fundamental 3-phenylisocoumarin skeleton, which, after a sequence of chemical modifications including saponification, esterification, and demethylation, yields the final this compound structure. researchgate.net The use of these precursors in laboratory synthesis highlights their potential role as key intermediates or analogues of intermediates in the natural biosynthetic pathway. researchgate.netscispace.com
In fungi, the biosynthesis of isocoumarin derivatives is predominantly accomplished through polyketide pathways. researchgate.netresearchgate.netbiorxiv.org These pathways are orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). Specifically, the class of nonreducing polyketide synthases (nrPKSs) is typically responsible for generating the aromatic core of these molecules. researchgate.net The molecular structure of ochratoxin A, a mycotoxin that contains a dihydroisocoumarin ring, is known to be formed via a PKS-driven pathway. nih.gov
A typical fungal nrPKS contains a series of functional domains that work in an assembly-line fashion. These domains include:
Starter unit ACP transacylase (SAT)
β-ketoacyl synthase (KS)
Acyl transferase (AT)
Product template (PT)
Acyl carrier protein (ACP)
Methyltransferase (MT)
Thioesterase (TE) researchgate.net
This enzymatic complex sequentially condenses simple acyl-CoA units (like acetyl-CoA and malonyl-CoA) to build a linear polyketide chain, which is then cyclized and released by the PKS to form the core isocoumarin scaffold. researchgate.net
Role of Homophthalic Acid Derivatives
Enzymatic Transformations in this compound Biosynthesis
Following the initial creation of the polyketide core by PKS, a suite of "tailoring" enzymes modifies the structure to produce the final, specific compound. These transformations are critical for the chemical diversity observed in natural products.
The biosynthesis of dihydroisocoumarins involves a variety of key enzymatic transformations. Genome mining studies have uncovered pathways where a PKS collaborates with other enzymes to produce the final structure. nih.gov For instance, a cytochrome P450 monooxygenase can hydroxylate the initial isocoumarin product, which is then methylated by a methyltransferase. researchgate.netnih.gov In some pathways, an esterase is proposed to catalyze a crucial ring reconstruction to form the C4-alkylated dihydroisocoumarin. researchgate.netnih.gov
Key enzyme families involved in these modifications include:
Reductases : Enzymes such as keto reductases are involved in the reduction of ketone functionalities during the biosynthesis. biorxiv.org NADPH-dependent thioredoxin reductases and NADPH-cytochrome P450 reductases are essential for providing the necessary reducing power for these biosynthetic steps. nih.govfrontiersin.org
Demethylases : Cytochrome P450 enzymes are well-known for their role in demethylation reactions. nih.gov For example, lanosterol (B1674476) 14alpha-demethylase (CYP51) is a P450 enzyme that plays a key role in sterol biosynthesis. nih.gov Similar enzymes are proposed to be responsible for the demethylation of hydroxyl groups on the aromatic ring during the final steps of this compound biosynthesis.
| Enzyme Class | Proposed Function in Dihydroisocoumarin Biosynthesis |
| Nonreducing Polyketide Synthase (nrPKS) | Forms the core polyketide chain and catalyzes its cyclization to an isocoumarin scaffold. researchgate.net |
| Cytochrome P450 Monooxygenases | Catalyze oxidative reactions, such as hydroxylation and demethylation of the isocoumarin core. nih.govnih.gov |
| Methyltransferases | Add methyl groups to specific positions, often using S-adenosyl methionine as a donor. researchgate.netnih.gov |
| Reductases | Reduce specific bonds, such as converting a ketone to a hydroxyl group or reducing a double bond to form the "dihydro" structure. biorxiv.orgnih.gov |
| Esterases | May be involved in ring-opening or rearrangement reactions of the lactone ring. nih.gov |
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway—including the PKS and various tailoring enzymes—are typically located together on the chromosome in a contiguous block known as a biosynthetic gene cluster (BGC). researchgate.netjcvi.org This co-localization facilitates the coordinated regulation of the entire pathway.
The discovery and analysis of these BGCs have been greatly accelerated by the advent of genome sequencing and specialized bioinformatics tools. rsc.org Software such as the Secondary Metabolite Unique Regions Finder (SMURF) and the antibiotic & Secondary Metabolite Analysis Shell (antiSMASH) are designed to systematically scan fungal and plant genomes to predict the locations of putative secondary metabolite clusters based on the presence of key signature genes, like PKS or NRPS. jcvi.orgbioinformatics.nl These computational approaches have successfully identified numerous BGCs responsible for producing polyketides, allowing researchers to link specific gene clusters to the production of known or novel dihydroisocoumarins. nih.govjcvi.org
Characterization of Key Enzymes (e.g., Reductases, Demethylases)
Chemoenzymatic Approaches in this compound Synthesis and Biosynthesis Research
Chemoenzymatic synthesis represents a powerful strategy that merges the advantages of traditional chemical synthesis with the high selectivity of biological catalysts. nih.gov This approach allows chemists to harness the unparalleled regio- and stereoselectivity of enzymes for specific steps within a multi-step synthesis of a complex molecule like this compound. nih.gov
This strategy is particularly valuable for installing chiral centers with high fidelity. For example, a multi-step chemical synthesis can be used to create a planar, achiral precursor to a dihydroisocoumarin. rsc.org This precursor can then be subjected to a regio- and stereoselective reduction using a specific reductase enzyme, often sourced from a microorganism, to generate the final chiral product in a biomimetic fashion. rsc.org Such methods have been employed for the asymmetric synthesis of related natural products, demonstrating the utility of combining synthetic substrate creation with enzymatic transformation. rsc.org
Furthermore, chemoenzymatic strategies can provide significant improvements over purely chemical or biological routes, sometimes enabling pathways that reverse the natural biosynthetic order. nih.gov By combining substrate engineering with enzymatic catalysis, researchers can streamline the production of valuable intermediates and final products. nih.govchemrxiv.org
Molecular and Cellular Biological Activity Studies of Montroumarin and Its Analogues
In Vitro Biological Activity Screening
In vitro studies are fundamental in determining the potential bioactivity of a compound. Montroumarin and its structural analogues, primarily other dihydroisocoumarins, have been subjected to various screening assays to evaluate their effects on fungal growth, cancer cell viability, oxidative stress, and inflammatory responses.
This compound, a (3S)-6,8-dihydroxy-3-phenyl-3,4-dihydroisocoumarin first isolated from Montrouziera sphaeroidea, has demonstrated notable antifungal properties in laboratory settings. researchgate.netznaturforsch.com A study involving the stereoselective synthesis of this compound and its precursors evaluated these compounds for their in vitro antifungal activity. znaturforsch.comnih.gov While specific quantitative data on the extent of inhibition against various fungal species from these initial synthetic studies are detailed in specialized literature, the findings confirmed the compound's potential in this area. researchgate.netnih.gov For instance, bioautography assays have been utilized to show clear zones of inhibition against fungal strains like Cladosporium sphaerospermum. researchgate.net
The data for the table below is illustrative of typical antifungal screening results and may not represent the specific findings for this compound from the cited sources, which often report qualitative or semi-quantitative results in initial screenings.
| Compound | Fungal Species | Activity Metric (e.g., MIC, Inhibition Zone) | Result | Reference |
|---|---|---|---|---|
| This compound | Cladosporium sphaerospermum | Inhibition Zone (Bioautography) | Active | researchgate.net |
| This compound Analogues | Various Fungi | In Vitro Assay | Examined | znaturforsch.comnih.gov |
The cytotoxic potential of this compound and structurally similar dihydroisocoumarins has been investigated against a panel of human cancer cell lines. A study on constituents from the rhizomes of Dioscorea collettii identified both (−)-montroumarin (1a) and its enantiomer, this compound (1b). semanticscholar.org Both compounds exhibited moderate cytotoxic activity against the human lung cancer cell line NCI-H460. semanticscholar.org
Other related dihydroisocoumarins have also shown a range of cytotoxic effects. For example, stellatin (B12760321) and its synthetic precursors were found to exhibit moderate to good activity against a human keratinocyte cell line. tandfonline.com A broader screening of twelve 3,4-dihydroisocoumarins against sensitive (A549 lung cancer) and multidrug-resistant cell lines (HCT-15 colon carcinoma, MCF-7/MX breast carcinoma, and H69AR lung carcinoma) revealed varying degrees of cytotoxicity. frontiersin.org Notably, some derivatives showed improved activity in specific cell lines, such as the methoxy (B1213986) derivative of compound 16 in A549 and BCRP-expressing MCF-7/MX cells. frontiersin.org Similarly, new dihydroisocoumarins isolated from Radix Glycyrrhizae displayed moderate or less cytotoxic activity against HepG2, A549, LoVo, and Hela cell lines. doaj.orgd-nb.info
| Compound | Cell Line | Activity Metric (IC50 in µM) | Reference |
|---|---|---|---|
| (-)-Montroumarin (1a) | NCI-H460 (Lung) | 33.37 | semanticscholar.org |
| This compound (1b) | NCI-H460 (Lung) | 32.06 | semanticscholar.org |
| Dihydroisocoumarin Analogue (16) | A549 (Lung) | 78.6 ± 2.2 | frontiersin.org |
| Dihydroisocoumarin Analogue (16) | H69AR (Lung) | 88.5 ± 4.6 | frontiersin.org |
| Dihydroisocoumarin Epimer (1) | A549 (Lung) | 35.4 | d-nb.info |
| Dihydroisocoumarin Epimer (2) | A549 (Lung) | 41.2 | d-nb.info |
| Dihydroisocoumarin (3) | A549 (Lung) | 28.5 | d-nb.info |
Dihydroisocoumarins as a class have been reported to possess antioxidant properties. ontosight.ai Studies on various derivatives have demonstrated their capacity to scavenge free radicals, a key aspect of antioxidant activity. For instance, a comparative study of coumarin (B35378) and dihydroisocoumarin derivatives highlighted that thunberginol C, a 3-phenyl-3,4-dihydroisocoumarin, exhibited high antioxidant potential, comparable to standard antioxidants in various assays like DPPH free radical scavenging and ABTS cation radical decolorization. dergipark.org.trdergipark.org.tr The study noted that glycosylation or methoxy substitution on the dihydroisocoumarin structure tended to decrease this activity. dergipark.org.trdergipark.org.tr Another study on extracts from Polygala hongkongensis isolated a new dihydroisocoumarin, hongkongenin, alongside several flavonoids that showed potent antioxidant activities in vitro against DPPH radicals and hydroxyl radicals. nih.gov
| Compound Class/Name | Assay | Finding | Reference |
|---|---|---|---|
| Dihydroisocoumarins | General Antioxidant Assays | Reported to possess antioxidant properties. | ontosight.ai |
| Thunberginol C | DPPH, ABTS, CUPRAC | High antioxidant potential, comparable to standards. | dergipark.org.trdergipark.org.tr |
| Hongkongenin | DPPH, Hydroxyl Radical Scavenging | Associated with potent antioxidant flavonoids. | nih.gov |
This compound and its analogues have shown promise as anti-inflammatory agents. researchgate.net A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages (like RAW 264.7) and microglia (like BV-2) upon stimulation with lipopolysaccharide (LPS). Numerous studies on natural products utilize the inhibition of NO production in these cell lines as a primary screen for anti-inflammatory activity. mdpi.com For example, various polyketides isolated from marine-derived fungi have demonstrated potent inhibition of NO production in LPS-activated RAW264.7 cells, with IC₅₀ values in the micromolar range. mdpi.com Similarly, compounds isolated from a deep-sea fungus showed significant inhibitory activity against NO production in LPS-activated BV-2 microglia cells. mdpi.com
| Compound/Source | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| This compound | Not Specified | Anti-inflammatory Assay | Possesses anti-inflammatory activity with an IC50 value of 9 µM. | researchgate.net |
| This compound (from D. septemloba) | Inferred from pathway analysis | Network Pharmacology | Identified as a core anti-inflammatory component. | nih.govingentaconnect.com |
| Nectriapyrone (Polyketide) | RAW264.7 | NO Production Inhibition | IC50 = 35.4 µM | mdpi.com |
| Walterolactone A | BV-2 | NO Production Inhibition | 38.6% inhibition at 1 µM | mdpi.com |
Antioxidant Activity of Related Compounds
Elucidation of Molecular Mechanisms of Action (Non-Clinical Focus)
Beyond initial activity screening, research has begun to explore the specific molecular targets through which this compound may exert its biological effects. Computational and network pharmacology approaches have been particularly valuable in predicting these interactions.
A significant network pharmacology study investigating the mechanisms of Dioscorea septemloba Thunb. (DST) in treating gout identified this compound as one of its core bioactive components. nih.govingentaconnect.com This in-silico analysis predicted that this compound strongly binds to several key proteins implicated in inflammation, cell signaling, and metabolism. nih.govingentaconnect.com These targets include:
HSP90AA1 (Heat Shock Protein 90 Alpha Family Class A Member 1): A molecular chaperone crucial for the stability and function of many signaling proteins involved in cell growth and survival. uniprot.orgnih.gov Its inhibition can lead to the degradation of client proteins, including many involved in cancer progression. mednexus.org
STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that plays a pivotal role in cytokine signaling, cell proliferation, and inflammation. researchgate.net
PTGS2 (Prostaglandin-Endoperoxide Synthase 2), also known as COX-2: A key enzyme responsible for the production of prostaglandins (B1171923) involved in inflammation and pain. nih.gov
PPARG (Peroxisome Proliferator-Activated Receptor Gamma): A nuclear receptor that is a master regulator of adipogenesis and also plays a role in inflammation and glucose metabolism. prospecbio.comgenecards.org
MTOR (Mechanistic Target of Rapamycin): A central kinase that regulates cell growth, proliferation, and metabolism in response to nutrients and growth factors. nih.govingentaconnect.com
HIF1A (Hypoxia-Inducible Factor 1 Subunit Alpha): A transcription factor that mediates cellular responses to hypoxia and is involved in angiogenesis and cancer progression. nih.govingentaconnect.com
MMP9 (Matrix Metallopeptidase 9): An enzyme involved in the degradation of the extracellular matrix, playing a role in tissue remodeling, inflammation, and cancer metastasis. nih.govingentaconnect.com
ESR1 (Estrogen Receptor 1): A nuclear receptor that mediates the effects of estrogen and is a critical driver in a majority of breast cancers. nih.govnih.gov
TLR4 (Toll-Like Receptor 4): A pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a strong innate immune and inflammatory response. researchgate.netnih.govmdpi.com
The predicted interaction of this compound with this array of targets suggests it may act through multiple pathways to exert its anti-inflammatory and other biological effects. nih.govingentaconnect.comcolab.ws For instance, its binding to targets like PTGS2, STAT3, and TLR4 directly relates to the observed anti-inflammatory activity, while interactions with HSP90AA1, MTOR, and ESR1 could underpin its cytotoxic effects in certain cellular contexts. nih.govingentaconnect.compatsnap.combenthamscience.com
Modulation of Intracellular Signaling Pathways (e.g., HIF-1α pathway, EZH2/STAT3 pathway, COX-2/PPAR-γ pathway)
This compound and its analogues have been investigated for their capacity to modulate key intracellular signaling pathways implicated in various pathological conditions. These pathways, including the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, the Enhancer of Zeste Homolog 2/Signal Transducer and Activator of Transcription 3 (EZH2/STAT3) pathway, and the Cyclooxygenase-2/Peroxisome Proliferator-Activated Receptor-γ (COX-2/PPAR-γ) pathway, are crucial for cellular responses to stress, inflammation, and proliferation.
HIF-1α Pathway: The HIF-1α signaling pathway is a master regulator of cellular adaptation to low oxygen conditions (hypoxia), a state often found in solid tumors. kegg.jp Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it becomes stabilized and translocates to the nucleus. kegg.jp There, it dimerizes with HIF-1β and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival. kegg.jpbmbreports.org The modulation of this pathway is a significant area of research, as both inhibition and controlled activation can have therapeutic implications. nih.gov Some studies suggest that certain compounds can influence HIF-1α stability and its degradation route, highlighting the complexity of its regulation. bmbreports.org
EZH2/STAT3 Pathway: The EZH2/STAT3 pathway is another critical signaling axis, particularly in the context of cancer. EZH2, a histone methyltransferase, can act beyond its canonical role in gene silencing to directly methylate and activate STAT3. jcancer.orgnih.gov This activation of STAT3, a transcription factor, promotes the expression of genes involved in cell proliferation, survival, and migration. jcancer.orgmdpi.com The interaction between EZH2 and STAT3 has been observed in various cancers, where it contributes to tumorigenicity. nih.govnih.gov Targeting this pathway with small molecules is an active area of drug discovery. mdpi.comresearchgate.net
COX-2/PPAR-γ Pathway: The interplay between COX-2 and PPAR-γ is complex and context-dependent. nih.gov COX-2 is an enzyme that produces prostaglandins, which can be pro-inflammatory. dntb.gov.ua PPAR-γ is a nuclear receptor that, when activated, can modulate gene expression related to inflammation and metabolism. frontiersin.org There is evidence of a biologically significant interaction between these two pathways. nih.gov For instance, some COX-2 inhibitors can activate PPAR-γ, and PPAR-γ ligands can, in turn, modulate COX-2 expression. nih.govnih.gov This crosstalk is being explored for its therapeutic potential in inflammatory diseases and cancer. researchgate.net
Receptor Agonism/Antagonism Studies (e.g., G-protein-coupled receptors for coumarin-like compounds)
G-protein-coupled receptors (GPCRs) represent a large and diverse family of cell surface receptors that are primary targets for a vast number of drugs. nih.govwikipedia.org These receptors are involved in a multitude of physiological processes by transducing extracellular signals into intracellular responses. wikipedia.orgmdpi.com The binding of a ligand (agonist) to a GPCR initiates a conformational change, leading to the activation of associated G-proteins and downstream signaling cascades. wikipedia.org Conversely, an antagonist binds to the receptor but does not provoke a biological response, thereby blocking the action of an agonist. nih.gov
Coumarin-like compounds have been investigated for their ability to interact with various GPCRs. nih.gov For example, studies have identified 3-substituted coumarins as a novel class of antagonists for the orphan G-protein-coupled receptor GPR55. nih.gov Structure-activity relationship studies on these coumarin derivatives have revealed that specific substitutions can lead to potent and selective GPR55 antagonism. nih.gov This highlights the potential of the coumarin scaffold in the development of new GPCR modulators. nih.govbiorxiv.org
Structure-Activity Relationship (SAR) Studies of this compound and Related Dihydroisocoumarins
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. slideshare.netresearchgate.net These studies involve systematically modifying the molecular structure of a lead compound and observing the effects of these changes on its biological properties. slideshare.net For this compound and related dihydroisocoumarins, SAR studies are crucial for optimizing their therapeutic potential.
Identification of Key Pharmacophoric Features for Activity
A pharmacophore is an abstract description of the molecular features that are necessary for a ligand to be recognized by a biological target and to trigger a biological response. ijpsonline.comnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry. ijpsonline.comresearchgate.net Identifying the key pharmacophoric features of this compound and its analogues is essential for designing new molecules with enhanced activity and selectivity.
For coumarin-based compounds, the core bicyclic structure often serves as a privileged scaffold. researchgate.net Specific functional groups and their spatial arrangement are critical for biological activity. For example, in curcumin, which shares some structural motifs with coumarin derivatives, the o-methoxyphenol group and the β-diketone moiety are crucial for its antioxidant and other biological activities. nih.gov Similarly, for dihydroisocoumarins, the lactone ring, hydroxyl groups, and methoxy groups are likely important pharmacophoric features. The precise arrangement and nature of these groups dictate the interaction with specific biological targets. mdpi.com
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. uou.ac.in Since biological systems, such as enzymes and receptors, are chiral themselves, they can interact differently with different stereoisomers of a drug molecule. nih.gov One stereoisomer may exhibit the desired therapeutic effect, while another may be less active or even toxic. uou.ac.in
The influence of stereochemistry on the biological activity of natural products and their derivatives is well-documented. nih.govnih.govunimi.it For many chiral compounds, only one enantiomer or diastereomer displays significant biological activity, often due to stereoselective uptake by cells or a better fit with the target binding site. nih.gov Therefore, understanding the stereochemical requirements for the activity of this compound and its analogues is critical for developing potent and selective therapeutic agents.
Impact of Substitutions on Activity Profiles (e.g., O-substitutions, aliphatic chains, electron-withdrawing groups)
The activity profile of a compound can be significantly altered by introducing different substituents at various positions on the core scaffold. nih.govplayerdata.com These substitutions can affect the molecule's electronic properties, lipophilicity, and steric hindrance, thereby influencing its absorption, distribution, metabolism, excretion, and interaction with its biological target. mdpi.commdpi.com
In the context of coumarin and related structures, various substitutions have been explored to modulate their biological activities. researchgate.net For instance, the introduction of long alkyl chains at certain positions on the coumarin ring has been shown to yield potent GPR55 antagonists. nih.gov The nature and position of these substitutions are critical. For example, replacing a hydroxybenzene group with a benzyloxy group has been reported to lower the activity of certain coumarin hybrids as aromatase inhibitors. researchgate.net These findings underscore the importance of systematic substitution studies in the optimization of the activity profiles of this compound and its analogues.
Computational and Theoretical Investigations of Montroumarin
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. researchgate.net For compounds like Montroumarin, these methods are invaluable for predicting how they might interact with biological targets, a critical step in drug discovery. researchgate.netnih.gov
Ligand-protein docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to the binding site of another, typically a protein (the receptor). openaccessjournals.comresearchgate.net This technique is fundamental in structure-based drug design, allowing researchers to screen vast libraries of compounds against a specific protein target to identify potential drug candidates. openaccessjournals.com The process involves generating various possible conformations of the ligand within the protein's active site and then using a scoring function to estimate the binding free energy for each pose. nih.govu-strasbg.fr A lower, more negative binding energy generally indicates a more stable and favorable interaction. pomics.com
While specific, published docking studies focusing exclusively on this compound against a wide array of proteins are not extensively detailed, the methodology is broadly applied to natural product scaffolds to explore their therapeutic potential. For instance, docking studies on other natural products have successfully identified potential inhibitors for targets in pathogens like Mycobacterium tuberculosis or pathogenic fungi. nih.govpomics.com Such studies provide crucial information on binding modes and the key amino acid residues involved in the interaction.
Below is an illustrative table of the type of data generated from a hypothetical molecular docking study of a dihydroisocoumarin, the class of compounds to which this compound belongs, against potential protein targets.
| Target Protein | Putative Function | Ligand | Binding Energy (kcal/mol) | Interacting Residues |
| Cyclooxygenase-2 (COX-2) | Inflammation | Dihydroisocoumarin Analog | -8.5 | Arg120, Tyr355, Ser530 |
| Beta-tubulin | Fungal Cell Division | Dihydroisocoumarin Analog | -7.9 | Cys12, Asn101, His227 |
| Glutathione Transferase | Detoxification/Resistance | Dihydroisocoumarin Analog | -9.1 | Tyr7, Ser65, Arg101 |
Note: This table is a hypothetical representation to illustrate the data obtained from molecular docking studies. The values are not from actual experimental results for this compound.
Molecular Dynamics (MD) is a powerful computational simulation technique that analyzes the physical movements of atoms and molecules over time. matlantis.comnih.govebsco.com By integrating Newton's laws of motion, MD simulations provide a detailed, time-resolved view of molecular behavior, capturing conformational changes, protein flexibility, and the dynamics of ligand-receptor interactions. nih.govebsco.com
Currently, there are no specific, published MD simulation studies centered on this compound. However, this area represents a significant avenue for future research. MD simulations could provide unparalleled insights that static docking studies cannot capture. nih.gov Potential applications for this compound include:
Binding Stability: Assessing the stability of the docked this compound-protein complex over a simulation period (nanoseconds to microseconds).
Conformational Changes: Observing how the protein target's binding site might adapt and change shape to accommodate this compound (induced fit). nih.gov
Solvent Effects: Understanding the role of water molecules in mediating the interaction between the ligand and the protein.
Free Energy Calculations: More accurately predicting binding affinities by calculating the free energy change upon binding, which accounts for the dynamic nature of the system.
The application of MD simulations would be a logical next step following initial docking studies to validate promising ligand-target pairs and to understand the atomistic details of the recognition process. youtube.com
Ligand-Protein Docking for Predicting Binding Affinity
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov These methods offer a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a prominent quantum chemical method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. wikipedia.orgresearchgate.netnih.gov Its balance of computational cost and accuracy has made it a widely used tool in chemistry. nih.gov
For this compound, DFT calculations can elucidate its electronic properties and predict its chemical reactivity. mdpi.com This is achieved by analyzing molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. mdpi.commdpi.com
DFT is also used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. rsc.org These descriptors, derived from the conceptual DFT framework, help in understanding how this compound might behave in a chemical reaction or biological environment. mdpi.com
The table below summarizes key electronic properties and reactivity descriptors that can be determined for this compound using DFT.
| Parameter | Symbol | Definition | Significance for Reactivity |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest a better electron donor. |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest a better electron acceptor. |
| Energy Gap | ΔE | ELUMO - EHOMO | A smaller gap implies higher reactivity and lower kinetic stability. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |
| Electrophilicity Index | ω | χ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic nature. |
Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt by rotation about its single bonds. nih.gov These different arrangements are called conformers or conformations. The potential energy of a molecule varies as its bonds rotate, and this relationship can be visualized as a conformational energy landscape. mdpi.comresearchgate.net An energy landscape is a map that shows the energy of the molecule for every possible conformation, with stable conformers residing in energy minima (valleys) and transition states corresponding to saddle points (mountain passes). nih.govrsc.org
For a flexible molecule like this compound, understanding its conformational preferences is crucial because its biological activity is often dependent on its ability to adopt a specific shape to fit into a protein's binding site. nih.gov Computational methods can be used to systematically explore the conformational space of this compound to identify low-energy, stable conformers. nih.gov By calculating the energy of thousands of potential structures, an energy landscape can be constructed. This landscape reveals the most probable shapes of the molecule and the energy barriers that must be overcome for it to transition from one conformation to another. rsc.org This information is vital for rational drug design, as it helps in understanding which conformations are most likely to be biologically active.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics is a field that combines chemistry, computer science, and information science to analyze chemical data. mdpi.com A key application within this field is Quantitative Structure-Activity Relationship (QSAR) modeling. neovarsity.org QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.org The fundamental principle is that the structure of a molecule dictates its properties, including its biological effect. neovarsity.org
A QSAR model takes the form of an equation: Activity = f(Molecular Descriptors) + error
Molecular descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic properties. jocpr.com By building a model from a "training set" of compounds with known activities, QSAR can be used to predict the activity of new, untested compounds, prioritize candidates for synthesis, and optimize lead compounds. jocpr.comnih.gov
No specific QSAR studies focused on this compound have been identified in the literature. However, this approach holds significant potential for exploring the therapeutic properties of the broader dihydroisocoumarin class. A hypothetical QSAR study on this compound and its analogs would involve:
Synthesizing or acquiring a series of related dihydroisocoumarin compounds.
Measuring their biological activity against a specific target (e.g., IC₅₀ value for cytotoxicity against a cancer cell line). mdpi.com
Calculating a wide range of molecular descriptors for each compound.
Using statistical methods to build a regression model that correlates the descriptors with the observed activity.
The table below illustrates the type of data that would be compiled for a QSAR analysis.
| Compound | Structure | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |
| This compound | [Structure] | 2.8 | 254.28 | 46.53 | > 30 |
| Analog 1 (e.g., -OH added) | [Structure] | 2.5 | 270.28 | 66.76 | 25.5 |
| Analog 2 (e.g., -Cl added) | [Structure] | 3.3 | 288.72 | 46.53 | 15.2 |
| Analog 3 (e.g., -OCH₃ added) | [Structure] | 2.7 | 284.31 | 55.76 | 21.8 |
Note: This table is a hypothetical representation. Structures are illustrative, and values for LogP, descriptors, and activity are not from actual experiments.
Statistical Methods in SAR: Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com Statistical methods are at the heart of QSAR, enabling the reduction of complex datasets into interpretable models. Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are two such powerful techniques that have been applied in the analysis of natural products, including those found in extracts containing this compound. colab.wsresearchgate.net
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to simplify the complexity of high-dimensional data. researchgate.netresearchgate.net In the context of SAR, a dataset might consist of numerous molecules, each described by a large number of molecular descriptors (variables). PCA transforms these variables into a smaller set of uncorrelated variables known as principal components (PCs). researchgate.net The first PC accounts for the largest possible variance in the original data, and each succeeding component accounts for as much of the remaining variance as possible.
While no specific PCA study focused solely on a series of this compound analogues is publicly available, PCA has been utilized in the broader analysis of plant extracts containing this compound. colab.ws In such studies, PCA helps to differentiate between samples based on their chemical profiles, where this compound is one of the identified constituents. acs.org For a hypothetical QSAR study of this compound analogues, PCA could be employed to visualize the distribution of the compounds in chemical space, identifying clusters of structurally similar molecules and highlighting outliers. This initial exploration can inform the selection of a diverse training set for building a robust QSAR model.
Partial Least Squares (PLS) Regression is a supervised method that extends upon PCA and is particularly well-suited for QSAR when the number of predictor variables (descriptors) is large and there is multicollinearity among them. researchgate.netresearchgate.net Unlike PCA, which only considers the variance in the descriptors, PLS aims to find the latent variables in the descriptor space that are most correlated with the biological activity. researchgate.net This is achieved by simultaneously projecting the descriptor matrix (X) and the activity data (Y) to a new space of latent variables. researchgate.net
In a QSAR study of this compound and its derivatives, PLS would be the method of choice to build a predictive model. For instance, a series of this compound analogues could be synthesized with variations in substituents on the phenyl ring or modifications to the dihydroisocoumarin core. Their biological activity, such as cytotoxicity against a specific cancer cell line, would be measured. A PLS model could then be generated to correlate the calculated molecular descriptors of these analogues with their observed activity. The resulting model would not only predict the activity of new, untested analogues but also provide insights into which structural features are most influential. A multivariate strategy combining PCA and PLS has been successfully used to optimize the separation of complex mixtures containing natural products, a process that could be applied to isolate this compound for such studies. researchgate.net
To illustrate, consider a hypothetical dataset for a series of dihydroisocoumarin derivatives:
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | IC50 (µM) |
| This compound | 256.25 | 2.5 | 55.8 | 15.2 |
| Analogue 1 | 270.28 | 2.8 | 55.8 | 12.5 |
| Analogue 2 | 286.25 | 2.3 | 64.9 | 25.8 |
| Analogue 3 | 242.22 | 2.1 | 55.8 | 18.9 |
| Analogue 4 | 302.31 | 3.2 | 55.8 | 8.7 |
A PLS model derived from such data would provide an equation of the form:
log(1/IC50) = b0 + b1(Descriptor 1) + b2(Descriptor 2) + ... + bn(Descriptor n)*
This equation could then be used to predict the potency of new derivatives and guide further synthesis.
Generation and Interpretation of Molecular Descriptors (e.g., GRid-Independent descriptors/GRIND)
The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. qau.edu.pk These descriptors can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., spatial conformation). For capturing the nuances of ligand-receptor interactions, 3D descriptors are often essential. researchgate.net However, traditional 3D-QSAR methods require the alignment of all molecules in the dataset, which can be a subjective and time-consuming process.
GRid-Independent Descriptors (GRIND) offer an elegant solution to the alignment problem. These alignment-independent 3D molecular descriptors are derived from molecular interaction fields (MIFs), which are calculated by placing a molecule in a 3D grid and computing the interaction energy with various probes (e.g., a water molecule, a methyl group, a charged ion). The GRIND methodology encodes the information from these 3D fields into a set of descriptors that are independent of the molecule's orientation. This is achieved by calculating the distances between specific regions of the MIFs, such as the most favorable interaction points.
While no specific application of GRIND to this compound has been documented, this methodology is highly suitable for studying the SAR of this class of compounds. The process would involve:
Conformational Analysis: Generating a representative 3D conformation for this compound and its analogues.
MIF Calculation: Using software like GRID, calculate the interaction fields for probes representing different types of interactions (e.g., hydrophobic, hydrogen bond donor, hydrogen bond acceptor).
Descriptor Generation: Employing a program like Pentacle to automatically encode the MIFs into GRIND descriptors. These descriptors represent the relationships between key interaction points.
Model Building: Using the generated GRIND descriptors as independent variables in a PLS analysis to build a predictive 3D-QSAR model.
The interpretation of a GRIND-based model is also a key advantage. The model can highlight which combinations of interactions at specific distances are crucial for biological activity. For example, a model might reveal that a strong hydrogen bond donor site located approximately 5 Å from a hydrophobic region is critical for the cytotoxic activity of this compound analogues. This information provides a clear and actionable hypothesis for designing new compounds with enhanced activity.
Prediction of Biological Activities Based on Structural Features
A primary goal of computational and theoretical investigations is to develop models capable of accurately predicting the biological activity of novel compounds. For this compound, which has been reported to possess cytotoxic and anti-inflammatory activities, QSAR models can be developed to predict these effects for newly designed analogues.
The process of building a predictive model involves several key steps:
Data Curation: A dataset of compounds with known biological activities is compiled. For this compound, this would involve synthesizing a series of derivatives and testing their activity in relevant bioassays.
Descriptor Calculation: A wide range of molecular descriptors (1D, 2D, and 3D) are calculated for each compound in the dataset.
Model Development: Using statistical methods like PLS, a mathematical relationship between the descriptors and the biological activity is established.
Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques. This ensures the model is robust and can generalize to new compounds.
Initial structure-activity relationship (SAR) analyses of isocoumarins have suggested that modifications to the side chain at the C-3 position can influence their cytotoxic effects. A predictive QSAR model for this compound would quantify this relationship and explore the impact of other structural modifications. For example, a model could predict how altering the substitution pattern on the phenyl ring affects the anti-inflammatory activity.
The insights gained from such predictive models are invaluable for lead optimization. They allow computational chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby saving significant time and resources in the drug discovery process. While specific predictive models for this compound are not yet in the public domain, the established methodologies of QSAR and the preliminary SAR findings for related compounds provide a clear roadmap for future computational investigations.
Future Directions in Montroumarin Research
Exploration of Undiscovered Natural Sources and Chemodiversity
Montroumarin was initially isolated from the plant Montrouziera sphaeroidea and has since been identified in other species, such as Dioscorea collettii. nih.gov However, the full extent of its natural distribution remains largely unknown. Future research will likely focus on a broader screening of plant species, particularly within the Clusiaceae and Dioscoreaceae families, for the presence of this compound and related analogues.
Beyond the plant kingdom, endophytic fungi have emerged as a prolific source of isocoumarin (B1212949) derivatives. mdpi.com Fungi, including those from marine environments, exhibit remarkable chemodiversity, producing a vast array of secondary metabolites. nih.govrsc.org A systematic investigation of fungal endophytes associated with this compound-producing plants could unveil novel structural variations of the this compound core. This exploration of chemodiversity is crucial, as even minor structural modifications can significantly impact biological activity. The substitution patterns on the phenyl ring and the isocoumarin core, as well as the stereochemistry at the C3 position, are key determinants of the pharmacological properties of these compounds. dromicslabs.com
Advanced Synthetic Strategies for Complex Analogues
The development of robust and versatile synthetic routes is paramount for generating a library of this compound analogues for structure-activity relationship (SAR) studies. While initial syntheses of this compound have been reported, future efforts will likely concentrate on more advanced and efficient strategies. mdpi.comdntb.gov.ua This includes the development of stereoselective methods to control the chirality at the C3 position, which is crucial for biological activity.
Modern synthetic methodologies such as C-H activation, transition-metal-catalyzed cross-coupling reactions, and asymmetric catalysis are being increasingly applied to the synthesis of complex natural products. mdpi.com These approaches could be leveraged to create a diverse range of this compound analogues with modifications that are not readily accessible through the derivatization of the natural product itself. The synthesis of hybrid molecules, combining the this compound scaffold with other pharmacophores, represents another promising avenue for developing compounds with novel or enhanced biological activities. mdpi.com
Deeper Elucidation of Biosynthetic Pathways through Genetic Engineering
Understanding the biosynthetic pathway of this compound is fundamental to harnessing its full potential. Isocoumarins are generally biosynthesized via the polyketide synthase (PKS) pathway. mdpi.comrsc.org The identification and characterization of the specific PKS and tailoring enzymes responsible for this compound biosynthesis would be a significant breakthrough.
Modern genetic engineering techniques, such as genome mining and heterologous expression, are powerful tools for elucidating and manipulating biosynthetic pathways. rsc.orgacs.org By identifying the biosynthetic gene cluster (BGC) for this compound in its native producer, it may be possible to transfer this cluster to a more amenable host organism for large-scale production. Furthermore, genetic manipulation of the BGC could allow for the combinatorial biosynthesis of novel this compound analogues, a process known as "mutasynthesis." mdpi.com This approach could generate a wide array of derivatives for biological screening.
Comprehensive Target Identification and Validation Using Systems Biology Approaches
While this compound has been reported to possess antifungal and cytotoxic activities, its precise molecular targets remain to be elucidated. analis.com.my Traditional target identification methods can be laborious and time-consuming. Modern systems biology approaches, including in silico target fishing and chemoproteomics, offer powerful alternatives for identifying the protein targets of small molecules. nih.govmdpi.comresearchgate.net
In silico target fishing methods utilize computational algorithms to predict potential protein targets based on the chemical structure of the ligand. dromicslabs.comnih.govnih.govd-nb.info These predictions can then be experimentally validated. Techniques like affinity chromatography coupled with mass spectrometry can be used to isolate and identify proteins that bind to this compound from cell lysates. Validating these targets is a critical step and can involve techniques such as genetic knockdown (e.g., using CRISPR or RNAi) or pharmacological inhibition to confirm the role of the identified target in the observed biological activity. nih.gov
Development of Novel Analytical Methodologies for Detection and Quantification
As research into this compound and its analogues expands, the need for sensitive and reliable analytical methods for their detection and quantification becomes increasingly important. High-performance liquid chromatography (HPLC) is a standard technique for the analysis of isocoumarins and has been used for the simultaneous quantification of multiple stilbenoids and dihydroisocoumarins in plant extracts. analis.com.mymdpi.com
Future developments in this area may focus on the use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for enhanced sensitivity and specificity. mdpi.com These techniques would be invaluable for pharmacokinetic studies, enabling the tracking of this compound and its metabolites in biological systems. Furthermore, the development of novel extraction techniques, such as supercritical fluid extraction and microwave-assisted extraction, could improve the efficiency and yield of this compound from natural sources. chemrxiv.org
Integration of Machine Learning and AI in Drug Discovery for this compound Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery. extrica.com These powerful computational tools can be applied at various stages of the this compound research pipeline. ML models can be trained on existing data to predict the biological activity of novel this compound analogues, thereby prioritizing the synthesis of the most promising compounds. mdpi.com
Q & A
Q. What are the key steps in the stereoselective synthesis of montroumarin, and how can its structural integrity be validated?
this compound is synthesized via a five-step linear process starting from isocoumarin derivatives, achieving a 25% total yield. Critical steps include cyclization and stereochemical control using chiral catalysts. Structural validation involves:
- NMR spectroscopy (1H, 13C, HMBC, COSY) to confirm planar structure and substituent positions .
- Optical rotation measurements to verify enantiomeric purity, with (3S)-configuration confirmed via Eu(hfc)₃-based chiral shift reagents .
- HR-ESI-MS for molecular formula determination (C₁₅H₁₂O₄) .
Q. What standard protocols are used to assess this compound’s antifungal activity?
Antifungal assays employ agar diffusion tests against six fungal strains (e.g., Candida albicans). Key steps include:
- Preparing Sabouraud dextrose agar (SDA) with compound-infused media (50°C).
- Inoculating fungal plugs (4 mm diameter) and incubating at 27–29°C for 7–10 days.
- Measuring growth inhibition relative to controls (e.g., miconazole). DMSO serves as the solvent control .
Q. How is this compound’s cytotoxicity evaluated in cancer cell lines?
Cytotoxicity is tested via NCI-H460 cell line assays using:
- Dose-response curves to determine IC₅₀ values.
- MTT assays for cell viability, comparing activity to reference compounds (e.g., doxorubicin). Data interpretation includes statistical validation (e.g., ANOVA for triplicate measurements) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data during this compound’s characterization?
Discrepancies in NMR or optical data may arise from impurities or stereochemical ambiguities. Solutions include:
- Multi-technique cross-validation : Combine X-ray crystallography (if crystalline), computational modeling (DFT for stereochemistry), and advanced NMR (NOESY for spatial proximity) .
- Reproducibility checks : Replicate synthesis under inert conditions to exclude oxidation artifacts .
Q. What methodological strategies optimize this compound’s synthetic yield and enantiomeric excess (ee)?
Yield and ee improvements involve:
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction kinetics.
- Temperature control : Lower temperatures (e.g., −20°C) reduce racemization during cyclization .
Q. How do bioactivity results for this compound vary across assay formats, and how should these discrepancies be interpreted?
Divergent results (e.g., agar diffusion vs. microbroth dilution) may stem from:
- Compound solubility : DMSO concentration thresholds (e.g., ≤1% v/v) to avoid cytotoxicity artifacts .
- Strain-specific sensitivity : Validate activity against clinical isolates alongside ATCC strains .
- Statistical rigor : Use Cohen’s d to quantify effect sizes and power analysis to confirm sample adequacy .
Q. What computational tools are recommended for predicting this compound’s structure-activity relationships (SAR)?
SAR modeling leverages:
- Molecular docking (AutoDock Vina) to map interactions with fungal CYP51 or human topoisomerase II.
- QSAR models (e.g., CoMFA) using descriptors like logP, H-bond acceptors, and steric parameters .
- ADMET prediction (SwissADME) to optimize pharmacokinetic profiles .
Methodological Best Practices
- Data Management : Organize spectral data (NMR, MS) in platforms like MestReNova, ensuring raw files and processing parameters are archived for reproducibility .
- Ethical Reporting : Disclose all synthetic attempts, including failed reactions, to avoid publication bias .
- Contradiction Analysis : Apply triangulation (e.g., biological + computational + structural data) to reconcile conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
